(1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid
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Overview
Description
(1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid is a chiral cyclohexane derivative with three methyl groups and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the stereoselective cyclopropanation of suitable precursors, followed by ring-opening reactions to introduce the carboxylic acid group. For example, the use of diazo compounds and carbene intermediates in the presence of catalysts can facilitate the formation of the cyclohexane ring .
Industrial Production Methods
Industrial production of this compound typically involves optimizing reaction conditions to achieve high yields and enantiomeric purity. This may include the use of chiral catalysts and specific reaction temperatures and pressures to control the stereochemistry of the product .
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
(1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and chiral recognition processes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The stereochemistry of the compound also plays a crucial role in its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-3,3,5-Trimethylcyclohexane-1-carboxylic acid: The enantiomer of the compound, which may exhibit different biological activities due to its opposite stereochemistry.
Cyclohexane-1-carboxylic acid: A simpler analog without the methyl groups, used in various chemical reactions.
3,3,5-Trimethylcyclohexanol: A related compound where the carboxylic acid group is replaced by a hydroxyl group.
Uniqueness
(1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
56933-45-0 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(1R,5S)-3,3,5-trimethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-7-4-8(9(11)12)6-10(2,3)5-7/h7-8H,4-6H2,1-3H3,(H,11,12)/t7-,8+/m0/s1 |
InChI Key |
GEZQGBWIXDEHRJ-JGVFFNPUSA-N |
SMILES |
CC1CC(CC(C1)(C)C)C(=O)O |
Isomeric SMILES |
C[C@H]1C[C@H](CC(C1)(C)C)C(=O)O |
Canonical SMILES |
CC1CC(CC(C1)(C)C)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
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